(2R)-1-acetylaziridine-2-carboxylic acid

PDIA1 inhibition Chiral aziridine Acyl derivatives

(2R)-1-Acetylaziridine-2-carboxylic acid is a chiral, non-racemic aziridine derivative characterized by a strained three-membered N-acetyl aziridine ring bearing a carboxylic acid at the 2-position. The compound is listed under CAS 155904-71-5 with a molecular formula of C₅H₇NO₃ and a molecular weight of 129.11 g/mol.

Molecular Formula C5H7NO3
Molecular Weight 129.115
CAS No. 155904-71-5
Cat. No. B587253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-1-acetylaziridine-2-carboxylic acid
CAS155904-71-5
Synonyms2-Aziridinecarboxylicacid,1-acetyl-,(R)-(9CI)
Molecular FormulaC5H7NO3
Molecular Weight129.115
Structural Identifiers
SMILESCC(=O)N1CC1C(=O)O
InChIInChI=1S/C5H7NO3/c1-3(7)6-2-4(6)5(8)9/h4H,2H2,1H3,(H,8,9)/t4-,6?/m1/s1
InChIKeyLUCZWZLUXRQKTQ-NJXYFUOMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-1-Acetylaziridine-2-carboxylic Acid (CAS 155904-71-5): Chiral Aziridine Building Block for Stereospecific Synthesis


(2R)-1-Acetylaziridine-2-carboxylic acid is a chiral, non-racemic aziridine derivative characterized by a strained three-membered N-acetyl aziridine ring bearing a carboxylic acid at the 2-position . The compound is listed under CAS 155904-71-5 with a molecular formula of C₅H₇NO₃ and a molecular weight of 129.11 g/mol . Aziridine-2-carboxylic acid derivatives have been explored as acyl-enzyme inhibitors, with acyl derivatives reported as weak-to-moderate inhibitors of protein disulfide isomerase A1 (PDIA1) [1]. However, literature specifically profiling the (2R)-1-acetyl congener against defined comparator compounds with quantitative, head-to-head differentiation data is extremely scarce. The existing evidence base predominantly consists of class-level observations for aziridine-2-carboxylic acid acyl derivatives, rather than compound-specific comparator studies.

Why Generic Substitution Is Not Supported for (2R)-1-Acetylaziridine-2-carboxylic Acid Without Direct Comparative Data


The aziridine-2-carboxylic acid scaffold is highly sensitive to N-substitution and absolute configuration. Changing the acyl group (e.g., acetyl vs. larger or aryl acyl) or inverting the stereochemistry at C2 can drastically alter ring strain, electrophilicity, and target engagement [1]. Without published head-to-head assays comparing (2R)-1-acetylaziridine-2-carboxylic acid to its (2S) enantiomer, N-unsubstituted analog, or other N-acyl variants, no evidence currently exists to claim superior or differentiated activity, stability, or selectivity. In the absence of such comparator data, generic substitution decisions based on class membership alone are scientifically untenable and risk selecting a compound with uncharacterized performance.

Quantitative Differentiation Evidence for (2R)-1-Acetylaziridine-2-carboxylic Acid (CAS 155904-71-5)


High-Strength Comparator Evidence Is Currently Absent for This Compound

Despite an extensive search of primary literature, patents, and authoritative databases, no study was identified that reports a direct, quantitative head-to-head comparison of (2R)-1-acetylaziridine-2-carboxylic acid against a named structural analog using the same assay. The closest available class-level data show that acyl derivatives of aziridine-2-carboxylic acid are weak-to-moderate PDIA1 inhibitors [1], but specific IC₅₀, Kᵢ, or %-inhibition values for the (2R)-1-acetyl compound versus its (2S) enantiomer, the N-unsubstituted acid, or other N-acyl variants are not reported. Therefore, no true differential claim can be substantiated at present.

PDIA1 inhibition Chiral aziridine Acyl derivatives

Potential Application Scenarios for (2R)-1-Acetylaziridine-2-carboxylic Acid (CAS 155904-71-5) Based on Class-Level Evidence


Enantioselective Synthesis of β-Amino Acid Derivatives via Regioselective Ring-Opening

The strained N-acetyl aziridine ring can undergo regioselective nucleophilic ring-opening, and the (R) configuration at C2 can be transferred to the product, making it a potential chiral building block for enantiomerically enriched β-amino acids or amino alcohols [1]. However, the efficiency and selectivity of this specific enantiomer relative to the (S) form or other N-protected aziridines has not been systematically quantified in the publicly available literature.

Fragment-Based or Covalent Probe Design Targeting PDIA1

Acyl aziridine-2-carboxylic acid derivatives have been reported as weak-to-moderate PDIA1 inhibitors, suggesting that the scaffold may serve as a starting point for fragment-based drug discovery or covalent probe development [1]. The (2R)-1-acetyl variant could be evaluated as a reference compound for structure-activity relationship (SAR) campaigns, although its intrinsic potency remains uncharacterized against benchmark inhibitors.

Chiral Reference Standard for Analytical Method Development

Because the compound is a defined, non-racemic enantiomer, it may be employed as a chiral reference standard for developing HPLC or SFC methods to separate or quantify aziridine-2-carboxylic acid enantiomers . Its utility would depend on the availability of the opposite enantiomer and validated separation conditions.

Synthetic Intermediate for N-Protected Aziridine-2-Carboxamides and Esters

The carboxylic acid functionality allows straightforward derivatization to amides or esters, and the N-acetyl group may be removed or retained depending on downstream synthetic goals [1]. No comparative yield or purity advantage over alternative N-protecting groups (e.g., Boc, Cbz) has been documented for this specific compound.

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